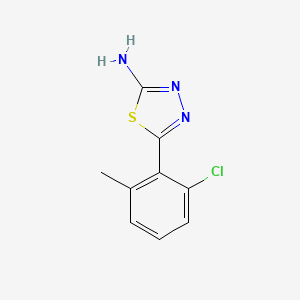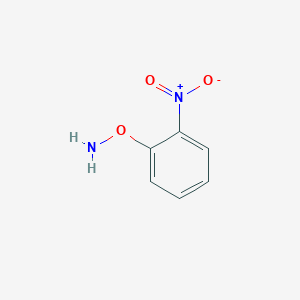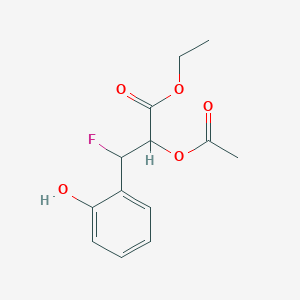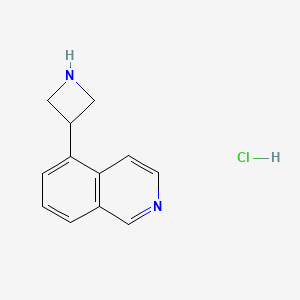
5-Fluoro-6-nitrobenzisoxazol-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “MFCD33022589” is a chemical substance that has garnered interest in various scientific fields. This compound is known for its unique chemical structure and properties, making it a subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of the compound “MFCD33022589” involves several steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of functional groups. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In industrial settings, the production of “MFCD33022589” is scaled up using optimized synthetic routes. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The industrial production methods also include purification steps, such as crystallization and chromatography, to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions: The compound “MFCD33022589” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific functional groups and the overall chemical structure of the compound.
Common Reagents and Conditions: Common reagents used in the reactions involving “MFCD33022589” include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as solvent choice and temperature, are optimized to achieve the desired transformation.
Major Products: The major products formed from the reactions of “MFCD33022589” depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
The compound “MFCD33022589” has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe to study biochemical pathways and molecular interactions. In medicine, “MFCD33022589” is investigated for its potential therapeutic properties, including its ability to modulate specific biological targets. In industry, the compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of “MFCD33022589” involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological effects. The compound may bind to enzymes, receptors, or other proteins, altering their activity and influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds: Compounds similar to “MFCD33022589” include those with comparable chemical structures and functional groups. Examples of similar compounds are those that share the same core structure but differ in the substituents attached to the molecule.
Uniqueness: The uniqueness of “MFCD33022589” lies in its specific chemical structure and the resulting properties. This compound may exhibit distinct reactivity, biological activity, or physical properties compared to its analogs, making it a valuable subject of study in various scientific fields.
Propriétés
Formule moléculaire |
C7H3FN2O4 |
|---|---|
Poids moléculaire |
198.11 g/mol |
Nom IUPAC |
5-fluoro-6-nitro-1,2-benzoxazol-3-one |
InChI |
InChI=1S/C7H3FN2O4/c8-4-1-3-6(14-9-7(3)11)2-5(4)10(12)13/h1-2H,(H,9,11) |
Clé InChI |
PHHKPSSPQWAVLI-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=CC(=C1F)[N+](=O)[O-])ONC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![D-Proline, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methyl-, (4S)-](/img/structure/B13698531.png)

![1-(Benzo[d][1,3]dioxol-4-yl)guanidine](/img/structure/B13698553.png)







![5-[4-(tert-Butyl)benzyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13698592.png)


